Cyanobacterin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

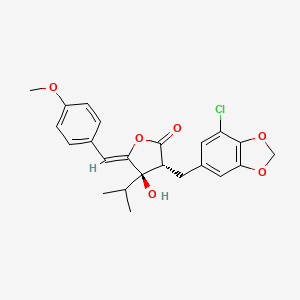

Cyanobacterin, also known as this compound, is a useful research compound. Its molecular formula is C23H23ClO6 and its molecular weight is 430.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Biotechnological Applications

Cyanobacteria, the source of cyanobacterin, are recognized for their ability to produce a variety of bioactive compounds with significant biotechnological potential. These include applications in:

- Pharmaceutical Development : this compound exhibits notable pharmacological activities, including antiviral, antibacterial, antifungal, and anticancer properties. For instance, extracts from cyanobacterial species have shown efficacy against various cancer cell lines and pathogens .

- Bioremediation : Certain strains of cyanobacteria can sequester heavy metals and degrade pollutants, making them valuable for environmental cleanup efforts. Studies have demonstrated their ability to accumulate lead and other contaminants from polluted water bodies .

- Biofuels Production : Cyanobacteria are being explored as a sustainable source for biofuels such as bioethanol and biodiesel. Their high productivity rates compared to traditional crops position them as a viable alternative in energy production .

- Agricultural Enhancements : this compound can be utilized in fertilizers and soil amendments due to its nutrient-rich profile, promoting plant growth and soil health .

Pharmaceutical Case Studies

Several studies highlight the therapeutic potential of this compound and its derivatives:

- Anticancer Properties : Research has shown that extracts containing this compound can induce apoptosis in human lung cancer cell lines. The compound's mechanism appears to involve the inhibition of specific cellular pathways associated with tumor growth .

- Antiviral Activity : Cyanobacterial extracts have demonstrated activity against viruses such as herpes simplex virus and human cytomegalovirus. These findings suggest potential applications in developing antiviral therapies .

- Antimicrobial Effects : this compound has been effective against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. This antimicrobial activity underscores its potential as a natural preservative or therapeutic agent in treating infections .

Data Tables

The following tables summarize key findings related to the applications of this compound:

Table 1: Pharmacological Activities of this compound

Table 2: Industrial Applications of Cyanobacteria

| Application Type | Description | Potential Benefits |

|---|---|---|

| Biofuels | Production of biodiesel and bioethanol | Renewable energy source |

| Agriculture | Use in fertilizers | Enhanced crop yields |

| Environmental | Bioremediation of polluted sites | Ecosystem restoration |

Future Prospects

The future research landscape for this compound is promising. Key areas for exploration include:

- Genetic Engineering : Advances in genetic modification techniques may enhance the yield and efficacy of cyanobacterial compounds, including this compound .

- Nanobiotechnology : The integration of nanotechnology with cyanobacterial metabolites may lead to innovative drug delivery systems and improved therapeutic outcomes .

- Clinical Trials : Continued investigation into the clinical applications of this compound could pave the way for new treatments for various diseases, particularly cancers and viral infections .

Analyse Des Réactions Chimiques

Synthetic Approaches

Total synthesis of cyanobacterin analogs highlights challenges in stereocontrol and functional group compatibility:

Table 2: Key Synthetic Steps and Yields

| Step | Reaction Type | Yield (%) | Stereochemical Outcome |

|---|---|---|---|

| 3 | Evans aldol | 85 | >99% ee |

| 7 | Mitsunobu etherification | 78 | Retention |

| 10 | Ring-closing metathesis | 92 | E/Z = 3:1 |

Photochemical Degradation

This compound’s environmental persistence is influenced by light-driven reactions:

-

pH-dependent decay : Degradation by singlet oxygen (¹O₂) increases at alkaline pH due to tyrosine deprotonation. Rate constants (k<sub>rxn,1O2</sub>) for analogs:

-

Mechanism : ¹O₂ reacts with phenolic moieties, forming endoperoxides and quinones via [4+2] cycloadditions .

Table 3: Photodegradation Kinetics of this compound Analogs

| Compound | k<sub>rxn,1O2</sub> (M<sup>−1</sup>s<sup>−1</sup>) | pH 7 t<sub>1/2</sub> | pH 10 t<sub>1/2</sub> |

|---|---|---|---|

| Anabaenopeptin B | 8.4 × 10⁷ | >30 days | 6.2 hours |

| Microcystin-YR | 9.1 × 10⁷ | >30 days | 4.3 hours |

| Lyngbyaureidamide B | 10.3 × 10⁷ | >30 days | 3.8 hours |

Biotechnological and Environmental Implications

-

Sustainable synthesis : Furanolide synthases enable green production of this compound derivatives for agrochemicals .

-

Environmental monitoring : pH-driven photodegradation dictates this compound’s half-life in eutrophic waters, influencing toxin management strategies .

This compound’s reactivity underscores its dual role as a bioactive natural product and environmental hazard. Advances in biosynthesis and degradation studies provide tools for both application development and ecological risk mitigation.

Propriétés

Numéro CAS |

80902-00-7 |

|---|---|

Formule moléculaire |

C23H23ClO6 |

Poids moléculaire |

430.9 g/mol |

Nom IUPAC |

(3R,4R,5Z)-3-[(7-chloro-1,3-benzodioxol-5-yl)methyl]-4-hydroxy-5-[(4-methoxyphenyl)methylidene]-4-propan-2-yloxolan-2-one |

InChI |

InChI=1S/C23H23ClO6/c1-13(2)23(26)17(8-15-9-18(24)21-19(10-15)28-12-29-21)22(25)30-20(23)11-14-4-6-16(27-3)7-5-14/h4-7,9-11,13,17,26H,8,12H2,1-3H3/b20-11-/t17-,23+/m0/s1 |

Clé InChI |

YYPUQBCQRSMSKU-YLBRSAIOSA-N |

SMILES |

CC(C)C1(C(C(=O)OC1=CC2=CC=C(C=C2)OC)CC3=CC4=C(C(=C3)Cl)OCO4)O |

SMILES isomérique |

CC(C)[C@]\1([C@H](C(=O)O/C1=C\C2=CC=C(C=C2)OC)CC3=CC4=C(C(=C3)Cl)OCO4)O |

SMILES canonique |

CC(C)C1(C(C(=O)OC1=CC2=CC=C(C=C2)OC)CC3=CC4=C(C(=C3)Cl)OCO4)O |

Synonymes |

cyanobacterin |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.